- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

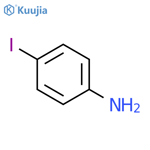

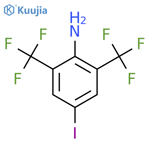

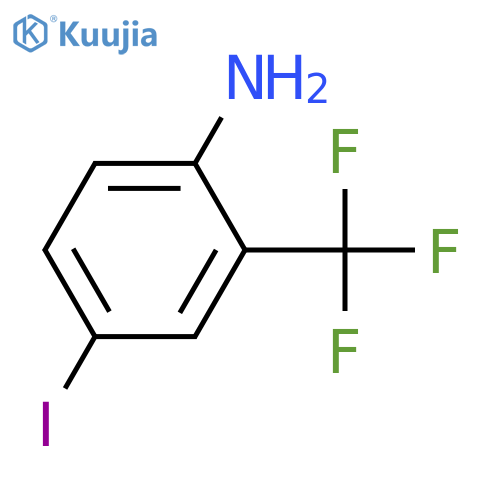

Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

4-Iodo-2-trifluoromethylaniline 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-iodobenzotrifluoride

- 4-iodo-2-(trifluoromethyl)aniline

- 4-iodo-2-trifluoromethyl-aniline

- 4-Iodo-2-trifluoroMethylaniline

- 4-iodo-2-trifluoromethylphenylamine

- Benzenamine, 4-iodo-2-(trifluoromethyl)-

- PubChem2772

- MAJKZNONEQIIGP-UHFFFAOYSA-N

- 2-(Trifluoromethyl)-4-iodoaniline

- SBB051746

- 4-Iodo-2-trifluoromethyl-phenylamine

- 4-iodo-2-(trifluoromethyl)phenylamine

- 4-iodo-2-(trifluoromethyl)ben

- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)

- MFCD04972657

- SCHEMBL786516

- SB82334

- AC-26140

- DTXSID40391101

- AKOS000111256

- SY024083

- CS-0041150

- PS-7183

- EN300-339400

- 97760-97-9

- 4-Iodo-2-trifluoromethylaniline

-

- MDL: MFCD04972657

- インチ: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2

- InChIKey: MAJKZNONEQIIGP-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(N)=CC=C(I)C=1)(F)F

計算された属性

- せいみつぶんしりょう: 286.94200

- どういたいしつりょう: 286.942

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.948

- ゆうかいてん: No data available

- ふってん: 262 ºC

- フラッシュポイント: 112 ºC

- 屈折率: 1.57

- PSA: 26.02000

- LogP: 3.47340

- じょうきあつ: No data available

4-Iodo-2-trifluoromethylaniline セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

- 危険レベル:IRRITANT

4-Iodo-2-trifluoromethylaniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033537-250mg |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Enamine | EN300-339400-0.5g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.5g |

$465.0 | 2025-03-18 | |

| Enamine | EN300-339400-0.25g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.25g |

$447.0 | 2025-03-18 | |

| TRC | I724785-250mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | PC2012-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

£15.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K89870-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

$130 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 98% | 20g |

455.0CNY | 2021-08-04 | |

| TRC | I724785-500mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 500mg |

$87.00 | 2023-05-18 | ||

| Alichem | A013033537-1g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 1g |

$1519.80 | 2023-08-31 | |

| Chemenu | CM118469-25g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95+% | 25g |

$54 | 2024-07-18 |

4-Iodo-2-trifluoromethylaniline 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent, China, 2018, 20(13), 3732-3735

ごうせいかいろ 3

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

ごうせいかいろ 4

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

ごうせいかいろ 5

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

ごうせいかいろ 6

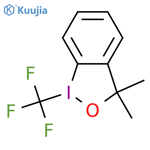

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

ごうせいかいろ 7

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

ごうせいかいろ 8

- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines, ChemistrySelect, 2020, 5(39), 12148-12150

ごうせいかいろ 9

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

ごうせいかいろ 10

- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines, Tetrahedron Letters, 2017, 58(41), 3939-3941

ごうせいかいろ 11

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

ごうせいかいろ 12

- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,

ごうせいかいろ 13

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

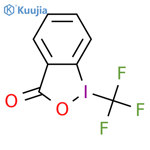

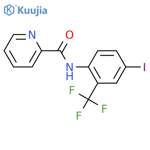

- Togni’s Reagent

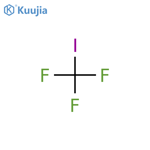

- Trifluoroiodomethane

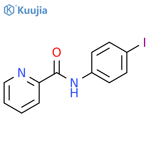

- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide

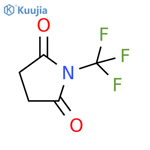

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

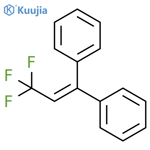

- 1,1-Diphenylethylene

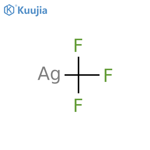

- SILVER, (TRIFLUOROMETHYL)-

- Sodium Triflinate

- N-(4-Iodophenyl)-2-pyridinecarboxamide

- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one

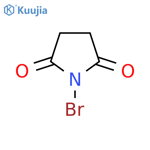

- N-Bromosuccinimide

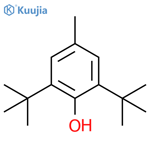

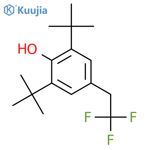

- Butylated hydroxytoluene

- 4-Iodoaniline

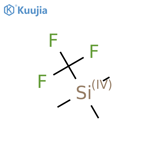

- trimethyl(trifluoromethyl)silane

4-Iodo-2-trifluoromethylaniline Preparation Products

4-Iodo-2-trifluoromethylaniline 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

3. Book reviews

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

4-Iodo-2-trifluoromethylanilineに関する追加情報

Comprehensive Guide to 4-Iodo-2-trifluoromethylaniline (CAS No. 97760-97-9): Properties, Applications, and Industry Insights

4-Iodo-2-trifluoromethylaniline (CAS No. 97760-97-9) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and agrochemical research. This halogenated aniline derivative combines an iodine substituent with a trifluoromethyl group, offering distinct reactivity patterns that make it valuable in synthetic chemistry. The compound's molecular formula, C7H5F3IN, reflects its electron-deficient aromatic ring, which is pivotal for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Recent trends in drug discovery highlight the growing demand for fluorinated building blocks, with 4-Iodo-2-trifluoromethylaniline serving as a key intermediate for kinase inhibitors and antiviral agents. Its CAS No. 97760-97-9 is frequently searched in patent databases, reflecting industrial interest. The trifluoromethyl group enhances metabolic stability—a "hot topic" in medicinal chemistry—while the iodine atom enables late-stage functionalization, addressing the need for modular synthesis in high-throughput screening.

From a synthetic perspective, this compound exhibits remarkable stability under palladium-catalyzed conditions, making it ideal for constructing heterocyclic scaffolds. Researchers optimizing C-H activation protocols often utilize its ortho-directing effects. Environmental concerns have also driven interest in its green chemistry applications, particularly in solvent-free reactions—a focus area in ACS Sustainable Chemistry publications.

Analytical characterization of 4-Iodo-2-trifluoromethylaniline typically involves NMR spectroscopy (notable 19F signal at δ -60 to -65 ppm) and HPLC purity analysis. Storage recommendations emphasize protection from light due to potential iodine radical formation, with stability data being a common query among chemical procurement specialists. The compound's logP value (~2.8) suggests moderate lipophilicity, relevant for ADMET prediction studies.

Emerging applications include its use in OLED materials, where the trifluoromethyl group improves electron transport properties. Material science forums frequently discuss its derivatives for organic semiconductors, aligning with the global push for flexible electronics. Regulatory databases confirm its compliance with REACH standards, though users should always verify local regulations—a frequently asked question in chemical compliance discussions.

For synthetic chemists, troubleshooting guides often address the compound's iodine exchange reactions or selective amination challenges. Recent Journal of Organic Chemistry publications describe innovative uses in photoredox catalysis, tapping into the visible-light photocatalysis trend. Its role in constructing FDA-approved drug analogs continues to grow, particularly for central nervous system targets.

Supply chain analytics reveal increasing custom synthesis requests for CAS 97760-97-9, with purity specifications (>98%) being a critical purchasing factor. Technical bulletins emphasize proper handling precautions—another common search query—though it doesn't fall under restricted categories. The compound's crystallography data (available in CSD entries) assists in molecular modeling workflows for computational chemistry teams.

97760-97-9 (4-Iodo-2-trifluoromethylaniline) 関連製品

- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)

- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)

- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)

- 91328-72-2(3a(1H)-Pentalenemethanol, hexahydro-)

- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)

- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)

- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)

- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)

- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)

- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)